molecular formula C5H5N3S B14636590 6H-pyrazolo[1,5-b][1,2,4]thiadiazine CAS No. 56712-12-0

6H-pyrazolo[1,5-b][1,2,4]thiadiazine

Cat. No.: B14636590
CAS No.: 56712-12-0
M. Wt: 139.18 g/mol
InChI Key: MWTWRKHTNBGKKM-UHFFFAOYSA-N
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Description

6H-pyrazolo[1,5-b][1,2,4]thiadiazine is a heterocyclic compound that features a fused ring system combining pyrazole and thiadiazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-pyrazolo[1,5-b][1,2,4]thiadiazine typically involves the annulation of the pyrazole ring to the thiadiazine ring. One common method includes the reaction of hydrazine derivatives with thiadiazole precursors under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the fused ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6H-pyrazolo[1,5-b][1,2,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The products formed depend on the specific reaction and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrazole or thiadiazine rings .

Scientific Research Applications

6H-pyrazolo[1,5-b][1,2,4]thiadiazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6H-pyrazolo[1,5-b][1,2,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

Uniqueness: 6H-pyrazolo[1,5-b][1,2,4]thiadiazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced specificity and potency in its biological activities, making it a valuable scaffold for drug development .

Properties

CAS No.

56712-12-0

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

1H-pyrazolo[1,5-b][1,2,4]thiadiazine

InChI

InChI=1S/C5H5N3S/c1-2-7-8-5(1)6-3-4-9-8/h1-4,6H

InChI Key

MWTWRKHTNBGKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CSN2C(=CC=N2)N1

Origin of Product

United States

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